Furan-2-yl 4-nitrobenzoate
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Overview
Description
Furan-2-yl 4-nitrobenzoate is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring attached to a 4-nitrobenzoate group. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-2-yl 4-nitrobenzoate can be synthesized through various synthetic routes. One common method involves the esterification of furan-2-carboxylic acid with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of furan derivatives often involves large-scale esterification reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Furan-2-yl 4-aminobenzoate.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Furan-2-yl 4-nitrobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving furan derivatives.
Medicine: Furan derivatives are explored for their potential antibacterial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of furan-2-yl 4-nitrobenzoate involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl 4-aminobenzoate: A reduced form of furan-2-yl 4-nitrobenzoate.
Furan-2-yl benzoate: Lacks the nitro group, making it less reactive.
Furan-2-yl 4-chlorobenzoate: Contains a chloro group instead of a nitro group, leading to different reactivity.
Uniqueness
This compound is unique due to the presence of both a furan ring and a nitro group, which confer distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
5454-64-8 |
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Molecular Formula |
C11H7NO5 |
Molecular Weight |
233.18 g/mol |
IUPAC Name |
furan-2-yl 4-nitrobenzoate |
InChI |
InChI=1S/C11H7NO5/c13-11(17-10-2-1-7-16-10)8-3-5-9(6-4-8)12(14)15/h1-7H |
InChI Key |
WAMZEQZVDOMZFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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